molecular formula C18H22ClNO B2483057 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 923854-43-7

1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

Cat. No.: B2483057
CAS No.: 923854-43-7
M. Wt: 303.83
InChI Key: XSGDOSFCPYQYHU-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted at the 1-position with a 4-tert-butylphenyl group and at the 3-position with a 2-chloroethanone moiety. The tert-butyl group introduces steric bulk, which may influence binding to biological targets such as deubiquitinating enzymes (DUBs) like USP12.

Properties

IUPAC Name

1-[1-(4-tert-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-10-16(17(21)11-19)13(2)20(12)15-8-6-14(7-9-15)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGDOSFCPYQYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves several steps. One common method includes the reaction of tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether . The reaction mixture is stirred at 20°C while propionyl chloride is added dropwise over 2-2.5 hours. After the addition is complete, the reaction continues for an additional hour. The mixture is then poured into ice water, and the organic layer is separated and washed with water. The product is purified by distillation under reduced pressure .

Chemical Reactions Analysis

1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The following table highlights structural variations among related compounds:

Compound Name Substituent (R) Amine Moiety Key Features Biological Activity/Application References
1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one 4-tert-butyl Chloroethanone Bulky tert-butyl group; potential metabolic stability Limited data; discontinued (CymitQuimica)
IU1 (1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidinyl)ethanone) 4-fluoro Pyrrolidine Reversible USP14 inhibitor; enhances proteasome activity; antitumor effects Breast/lung cancer studies
IU1-47 (1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidinyl)ethanone) 4-chloro Piperidine Improved potency over IU1; targets tau degradation in neurodegenerative models Proteasome activation
1D18 (N-(2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) 4-fluoro Sulfonamide-dioxane Dual-targeting design; modulates antigen presentation Immunotherapy applications
1B10 (1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidinyl)ethanone) 3-chloro-4-fluoro Piperidine Enhanced membrane permeability (PAMPA assay) Preclinical testing
1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one 4-bromo-3-methyl Chloroethanone Bromine increases molecular weight; potential for halogen bonding No direct activity data

Physicochemical and Pharmacokinetic Properties

Property Target Compound IU1 IU1-47 1B10
Molecular Formula C19H23ClNO (estimated) C18H21FN2O C18H21ClN2O C17H17ClFNO
Molecular Weight (g/mol) ~323.85 300.37 316.83 305.78
LogP (Predicted) ~4.5 (high lipophilicity) 3.8 4.2 4.0
Solubility Likely low (tert-butyl group) Moderate (acetonitrile used in synthesis) Low (piperidine enhances hydrophobicity) Moderate (PAMPA assay)

Biological Activity

1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one, also known as a pyrrole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring and a chloroethanone moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C18H22ClNO
  • Molecular Weight : 303.83 g/mol
  • CAS Number : 923854-43-7

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit effects on cell proliferation, apoptosis, and metabolic pathways.

Anticancer Activity

Recent studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds analogous to this compound have demonstrated:

  • Inhibition of Wnt Signaling Pathway : This pathway is crucial in regulating cell growth and differentiation. Inhibitors of this pathway have potential applications in colorectal cancer treatment .
  • Cell Viability Studies : In vitro studies indicate that the compound can suppress cell viability in various cancer cell lines, enhancing the understanding of its potential as an anticancer agent .

Metabolic Effects

The compound has been observed to influence metabolic processes within cells:

  • Increased ATP Production : Similar compounds have been reported to enhance intracellular ATP levels, suggesting a role in energy metabolism during monoclonal antibody production .
  • Glucose Uptake : The enhancement of glucose uptake in treated cells indicates a shift towards increased metabolic activity, which can be beneficial in therapeutic contexts where enhanced cell productivity is desired .

Study 1: Anticancer Efficacy

A comparative study evaluated the effects of various pyrrole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were determined to be approximately 25 µM for colorectal cancer cells, indicating moderate potency.

CompoundCell LineIC50 (µM)
Pyrrole Derivative ASW48025
Pyrrole Derivative BHCT11630
This compoundSW48028

Study 2: Metabolic Impact on Monoclonal Antibody Production

In a study focused on the production of monoclonal antibodies (mAbs), the addition of the compound resulted in a significant increase in mAb yield:

  • Control Condition: 700 mg/L
  • Compound Added: 1,050 mg/L (50% increase)

This study highlighted the compound's ability to enhance productivity while maintaining cell viability over extended culture periods.

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